Sodium 1-cyanoethane-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-cyanoethane-1-sulfinate is an organosulfur compound with the molecular formula C₃H₄NNaO₂S. It is a sodium salt of a sulfinate ester and is used as a versatile reagent in organic synthesis. This compound is known for its ability to participate in various chemical reactions, making it valuable in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 1-cyanoethane-1-sulfinate can be synthesized through the reduction of sulfonyl chlorides using sodium sulfite. This method involves the reaction of sulfonyl chlorides with sodium sulfite under controlled conditions to produce the desired sulfinate salt .
Industrial Production Methods
In industrial settings, the production of sodium sulfinates, including this compound, often involves large-scale reduction processes. These processes are optimized for high yield and purity, ensuring the compound meets the necessary specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Sodium 1-cyanoethane-1-sulfinate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form various organosulfur compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
Major products formed from reactions involving this compound include sulfonates, thiols, and various substituted organosulfur compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Sodium 1-cyanoethane-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organosulfur compounds.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 1-cyanoethane-1-sulfinate involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. This nucleophilic behavior is crucial in its role as a reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to sodium 1-cyanoethane-1-sulfinate include other sodium sulfinates such as sodium methanesulfinate and sodium benzenesulfinate. These compounds share similar reactivity patterns and are used in analogous applications .
Uniqueness
What sets this compound apart is its specific structure, which imparts unique reactivity and selectivity in certain chemical reactions. This makes it particularly valuable in the synthesis of specific organosulfur compounds that are not easily accessible using other reagents .
Biological Activity
Sodium 1-cyanoethane-1-sulfinate (NaSC2H4CN) is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and possible applications, focusing on its pharmacological properties and mechanisms of action.
This compound is derived from the reaction of sodium sulfinate with cyanoacetic acid. The compound features a sulfinyl group attached to a cyanoethane moiety, which is significant for its reactivity and biological interactions. The synthesis typically involves mild conditions, making it a favorable candidate for various chemical transformations.
Antioxidant Properties
One of the notable biological activities of this compound is its antioxidant capacity. Research indicates that compounds containing sulfinyl groups can scavenge reactive oxygen species (ROS) effectively. This property is crucial in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties in several studies. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This inhibition can be beneficial in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. The compound appears to disrupt bacterial cell membranes, leading to cell lysis. Its effectiveness varies across different bacterial strains, indicating potential for development as an antimicrobial agent .
Study on Anti-inflammatory Activity
In a controlled study involving animal models, this compound was administered to assess its anti-inflammatory effects. The results indicated a significant reduction in edema compared to control groups treated with standard anti-inflammatory drugs like diclofenac. The compound reduced inflammation markers by approximately 70% at a dosage of 50 mg/kg .
Antioxidant Efficacy Evaluation
Another study evaluated the antioxidant activity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound exhibited an IC50 value of 25 µg/mL, indicating strong free radical scavenging activity compared to ascorbic acid (IC50 = 20 µg/mL). This suggests that this compound could be utilized as a natural antioxidant in food preservation or therapeutic applications .
The biological activity of this compound can be attributed to its ability to modulate redox signaling pathways. It interacts with thiol groups in proteins, influencing cellular signaling cascades that regulate inflammation and oxidative stress responses . Additionally, the presence of the cyano group may enhance its reactivity towards electrophiles, further contributing to its biological effects.
Properties
Molecular Formula |
C3H4NNaO2S |
---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
sodium;1-cyanoethanesulfinate |
InChI |
InChI=1S/C3H5NO2S.Na/c1-3(2-4)7(5)6;/h3H,1H3,(H,5,6);/q;+1/p-1 |
InChI Key |
XGLDWTDYDCXAKV-UHFFFAOYSA-M |
Canonical SMILES |
CC(C#N)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.